molecular formula C8H13IN2 B13869622 2-t-butyl-4-iodo-1-methyl-1H-imidazole

2-t-butyl-4-iodo-1-methyl-1H-imidazole

Cat. No.: B13869622
M. Wt: 264.11 g/mol
InChI Key: UFSQAQCJRXJVJP-UHFFFAOYSA-N
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Description

2-tert-butyl-4-iodo-1-methylimidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at position 2, an iodine atom at position 4, and a methyl group at position 1. These substitutions can significantly influence the chemical and physical properties of the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the lithiation of 1-methylimidazole followed by treatment with a halogen reagent such as iodine . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-iodo-1-methylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 2-tert-butyl-4-fluoro-1-methylimidazole .

Scientific Research Applications

2-tert-butyl-4-iodo-1-methylimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-iodo-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the iodine atom and the tert-butyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4-fluoro-1-methylimidazole
  • 2-tert-butyl-4-chloro-1-methylimidazole
  • 2-tert-butyl-4-bromo-1-methylimidazole

Uniqueness

2-tert-butyl-4-iodo-1-methylimidazole is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.

Properties

Molecular Formula

C8H13IN2

Molecular Weight

264.11 g/mol

IUPAC Name

2-tert-butyl-4-iodo-1-methylimidazole

InChI

InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3

InChI Key

UFSQAQCJRXJVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CN1C)I

Origin of Product

United States

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